3-(4-Ethoxyphenyl)-5-(((4-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole
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Overview
Description
3-(4-Ethoxyphenyl)-5-(((4-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole is a synthetic organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-5-(((4-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.
Introduction of the ethoxyphenyl group: This step involves the substitution of a suitable phenyl derivative with an ethoxy group.
Attachment of the fluorophenylsulfonylmethyl group: This can be done through sulfonylation reactions using appropriate sulfonyl chlorides and subsequent alkylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)-5-(((4-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Scientific Research Applications
3-(4-Ethoxyphenyl)-5-(((4-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: It is investigated for use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies and chemical transformations.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-5-(((4-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole depends on its specific application:
Pharmaceuticals: The compound may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Materials Science: The compound’s unique electronic and structural properties can influence the behavior of materials, such as their conductivity, stability, and mechanical strength.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-5-(((4-chlorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole
- 3-(4-Ethoxyphenyl)-5-(((4-bromophenyl)sulfonyl)methyl)-1,2,4-oxadiazole
- 3-(4-Ethoxyphenyl)-5-(((4-methylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole
Uniqueness
3-(4-Ethoxyphenyl)-5-(((4-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole is unique due to the presence of both the ethoxy and fluorophenylsulfonylmethyl groups. These functional groups impart specific electronic and steric properties that can influence the compound’s reactivity, stability, and interactions with other molecules. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-5-[(4-fluorophenyl)sulfonylmethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O4S/c1-2-23-14-7-3-12(4-8-14)17-19-16(24-20-17)11-25(21,22)15-9-5-13(18)6-10-15/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSHEZGQKJGHJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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